3-Bromo-4-(4-chlorophenoxy)benzonitrile
Overview
Description
3-Bromo-4-(4-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO. It is a derivative of benzonitrile, featuring a bromine atom at the 3-position and a chlorophenoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzonitrile and 4-chlorophenol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 3-bromobenzonitrile is reacted with 4-chlorophenol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-chlorophenoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-Bromo-4-(4-chlorophenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a chlorophenoxy group.
4-(Bromomethyl)benzonitrile: Features a bromomethyl group instead of a bromine atom at the 3-position.
Uniqueness
3-Bromo-4-(4-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorophenoxy groups, which can impart distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals .
Properties
IUPAC Name |
3-bromo-4-(4-chlorophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYRKKVKJUNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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